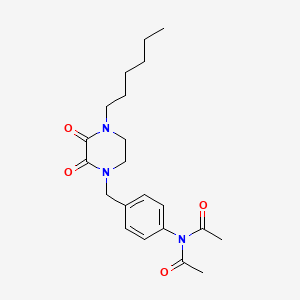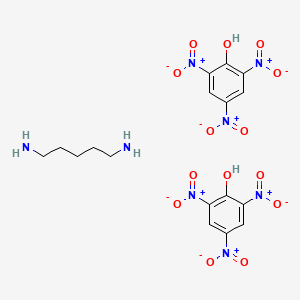
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group substituted with diacetylamino and a hexyl chain attached to a dioxopiperazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acetylation of 4-aminobenzyl alcohol to form 4-diacetylaminobenzyl alcohol. This intermediate is then reacted with hexylamine to introduce the hexyl group. The final step involves the cyclization of the intermediate with a suitable reagent to form the dioxopiperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially at the para position relative to the diacetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine involves its interaction with specific molecular targets. The diacetylamino group can form hydrogen bonds with biological molecules, while the hexyl chain may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Acetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
- 1-(4-Dimethylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
- 1-(4-Methylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
Uniqueness
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine is unique due to the presence of the diacetylamino group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzyl group, leading to variations in their properties and applications.
Propriétés
Numéro CAS |
77917-69-2 |
|---|---|
Formule moléculaire |
C21H29N3O4 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-acetyl-N-[4-[(4-hexyl-2,3-dioxopiperazin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H29N3O4/c1-4-5-6-7-12-22-13-14-23(21(28)20(22)27)15-18-8-10-19(11-9-18)24(16(2)25)17(3)26/h8-11H,4-7,12-15H2,1-3H3 |
Clé InChI |
VKRFFQFUQUAIST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)


![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)










